molecular formula C13H11NO2 B128736 3-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 158257-82-0

3-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B128736
M. Wt: 213.23 g/mol
InChI Key: SFDUHLLXTUKHRY-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethoxy)benzaldehyde is a chemical compound that can be inferred as a derivative of benzaldehyde with a methoxy group linked to a pyridine ring. This structure suggests potential reactivity typical of aldehydes and aromatic ethers, as well as the possibility of engaging in various chemical reactions due to the presence of the pyridine moiety, which can act as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of dihydroxybenzoic acid with chloromethyl pyridine, which could be analogous to the synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde if benzaldehyde and 2-chloromethyl pyridine were used instead . Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde through acetal reaction, nucleophilic reaction, and hydrolysis could provide insights into a potential synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde has been studied using various spectroscopic methods. For example, the structure of a derivative from 2-pyridinecarboxaldehyde was determined by FT-IR, NMR techniques, and confirmed by single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 3-(Pyridin-2-ylmethoxy)benzaldehyde, providing valuable information on bond angles, lengths, and chemical shifts.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with benzaldehyde has been the subject of research. An example is the proposed "ylide mechanism" for the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde . This suggests that 3-(Pyridin-2-ylmethoxy)benzaldehyde could potentially undergo similar reactions, possibly leading to the formation of ylides or other reaction intermediates. Moreover, the Lewis acid-catalyzed amination of 2-(3-pyrroline-1-yl)benzaldehydes indicates that the aldehyde group in such compounds is reactive and can participate in intramolecular hydride shift/isomerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-2-ylmethoxy)benzaldehyde can be deduced from related compounds. For instance, the study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provides insights into the physicochemical properties that could be expected from pyridine-containing benzaldehydes . These properties include solubility, melting point, and potential photophysical behavior when coordinated to metal centers.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Carbodesilylation Mechanism: A study discusses the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, suggesting a unique mechanism for this reaction (Effenberger, Krebs, & Willrett, 1992).
  • Oxidative Cleavage of Styrenes: Research shows the use of a palladium complex of 8-(pyridin-2-ylmethoxy)quinolinone in catalyzing the oxidative cleavage of C=C bonds in styrenes, highlighting its catalytic activity (Jhong, Liu, Peng, & Liu, 2016).
  • Synthesis of Pyridyl Derivatives: A study on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate provides insights into the chemical reactions involving similar pyridyl compounds (Wang, 2009).

Chemosensors and Biocompatibility

  • pH-Sensitive Chemosensors: Compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde have been explored as fluorescent chemosensors for pH, useful in distinguishing between normal cells and cancer cells (Dhawa et al., 2020).

Coordination Chemistry and Polymerization

  • Coordination Polymers: Research demonstrates the formation of coordination polymers and macrocycles from reactions between bis(2-pyridyl) ligands and silver ions, indicating the structural significance of compounds like 3-(Pyridin-2-ylmethoxy)benzaldehyde (Oh, Stern, & Mirkin, 2005).
  • Electrochemical Polymerization: A study on the electrochemical polymerization of pyrrole containing TEMPO side chain suggests the potential for similar pyridyl compounds in electrochemical activities (Lu et al., 2014).

Molecular Dynamics and Optical Properties

  • Configurational Dynamics: An investigation into a derivative from 2-pyridinecarboxaldehyde, which exhibits dynamic configurational changes, can provide insights into the behavior of similar compounds (Gordillo et al., 2016).

Safety And Hazards

The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDUHLLXTUKHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424329
Record name 3-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-ylmethoxy)benzaldehyde

CAS RN

158257-82-0
Record name 3-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 2-Picolyl chloride hydrochloride (4.44 g, 27.1 mmol) was added to this suspension, and stirred for 14 hours at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-2:1-1:1) to obtain the title compound (2.98 g, 57%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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